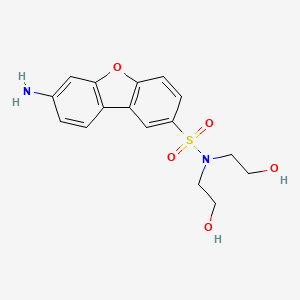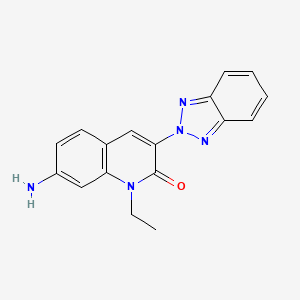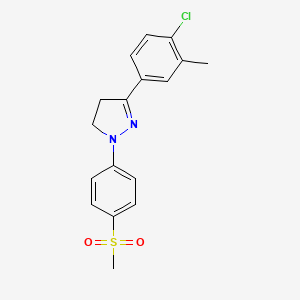![molecular formula C14H12ClNO2 B8042225 5-Azatetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7,13-tetraene-3,10-dione;hydrochloride](/img/structure/B8042225.png)
5-Azatetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7,13-tetraene-3,10-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-Azatetracyclo[102102,11This chemical compound has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-pyridyl)heptane typically involves the reaction of 4-pyridylmagnesium bromide with 1,7-dibromoheptane under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1,7-Bis(4-pyridyl)heptane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process is also scaled up, often involving multiple stages of distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-pyridyl)heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridyl rings.
Reduction: Reduced forms of the pyridyl rings.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
1,7-Bis(4-pyridyl)heptane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical compounds
Mechanism of Action
The mechanism of action of 1,7-Bis(4-pyridyl)heptane involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can modulate enzyme activities, disrupt cellular processes, and induce biological effects such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-pyridyl)butane
- 1,6-Bis(4-pyridyl)hexane
- 1,8-Bis(4-pyridyl)octane
Uniqueness
1,7-Bis(4-pyridyl)heptane is unique due to its specific chain length and the positioning of the pyridyl rings. This unique structure allows it to form distinct metal complexes and exhibit specific biological activities that are not observed in its analogs .
Properties
IUPAC Name |
5-azatetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7,13-tetraene-3,10-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2.ClH/c16-13-9-2-1-5-15-12(9)14(17)11-8-4-3-7(6-8)10(11)13;/h1-5,7-8,10-11H,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWSETCFOYDSOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C4=C(C3=O)N=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C=CC1C3C2C(=O)C4=C(C3=O)N=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-chloro-4-[(3-chloro-4-formamido-5-methylphenyl)methyl]-6-methylphenyl]formamide](/img/structure/B8042189.png)




![N-(2-chloroethyl)-4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042236.png)

![8-Chloro-4-[(4-methylcyclohexyl)amino]-1,5-dihydrofuro[3,4-f][2]benzofuran-3,7-dione](/img/structure/B8042240.png)
![4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide](/img/structure/B8042242.png)
![2-[(4-chloroanilino)-(2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-8a-yloxy)methylidene]propanedinitrile](/img/structure/B8042246.png)
